2-Methyl-4-(piperazin-1-yl)aniline
Description
Significance in Organic Synthesis and Medicinal Chemistry
In organic synthesis, 2-Methyl-4-(piperazin-1-yl)aniline serves as a key intermediate. Its reactive amine and piperazine (B1678402) groups allow for a variety of chemical transformations, facilitating the construction of diverse molecular architectures. chemimpex.com This adaptability is particularly valuable in the creation of novel compounds with specific desired properties.
The true significance of this compound, however, lies in its applications within medicinal chemistry. The piperazine heterocycle is a well-established "privileged structure" in drug discovery, known for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com The piperazine moiety can enhance solubility and bioavailability, crucial factors for the efficacy of a therapeutic agent. mdpi.com Consequently, this compound and its derivatives are extensively explored in the development of new pharmaceuticals. chemimpex.com Research has shown its utility in creating compounds targeting a range of conditions, including cancer and viral infections. chemimpex.com
Overview of Research Trajectories for Piperazine-Aniline Derivatives
The broader class of piperazine-aniline derivatives is a focal point of intensive research, driven by their wide-ranging biological activities. These compounds are investigated for their potential as:
Anticancer Agents: Many studies focus on synthesizing novel piperazine-aniline derivatives and evaluating their antiproliferative activity against various cancer cell lines. mdpi.com The substitution pattern on both the aniline (B41778) and piperazine rings is systematically varied to optimize potency and selectivity. mdpi.com
Neurological Disorder Treatments: The piperazine scaffold is a common feature in drugs targeting the central nervous system. chemimpex.com Research into piperazine-aniline derivatives includes the development of agents for neurological disorders, leveraging their ability to interact with specific receptors and transporters in the brain. chemimpex.comnih.gov
Antimicrobial Agents: The antimicrobial potential of piperazine-aniline derivatives is another active area of investigation. Scientists are exploring these compounds as potential new weapons against drug-resistant bacteria and other pathogens. nih.gov
Enzyme Inhibitors: The structural features of piperazine-anilines make them suitable candidates for designing enzyme inhibitors. acs.org For instance, they have been incorporated into molecules that target kinases, which are crucial in many disease pathways. acs.org
The synthesis of these derivatives often involves well-established chemical reactions, such as nucleophilic substitution and reductive amination, to introduce the piperazine ring. mdpi.com More advanced techniques like the Buchwald-Hartwig amination are also employed to create these complex structures with high efficiency. mdpi.com
Table 2: Examples of Research on Piperazine-Aniline Derivatives
| Derivative Class | Therapeutic Target/Application | Key Research Findings |
| N-substituted piperazines | Serotonin (B10506) and Noradrenaline Reuptake Inhibition | Identification of potent dual inhibitors with drug-like properties. nih.gov |
| Vindoline-piperazine conjugates | Anticancer (tubulin inhibitors) | Derivatives showed significant antiproliferative effects on various cancer cell lines. mdpi.com |
| Pyrazole-piperazine derivatives | Anti-HCV activity | Synthesis of novel compounds with potential to combat the Hepatitis C virus. ijrpc.com |
| Thiazole-carboxamide derivatives | Src/Abl Kinase Inhibition | Discovery of potent dual inhibitors with antitumor activity. acs.org |
The ongoing exploration of piperazine-aniline derivatives continues to yield promising new molecules with therapeutic potential. The versatility of their synthesis and the wide array of biological activities they exhibit ensure that this class of compounds will remain a significant area of focus in medicinal chemistry for the foreseeable future.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMHPQIHGCPZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668375 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329943-78-4 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(piperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Synthesis Pathways
General Synthetic Strategies Applicable to 2-Methyl-4-(piperazin-1-yl)aniline
Several powerful synthetic strategies are available for the formation of the aryl-piperazine bond central to the target molecule.
Reductive amination is a versatile method for forming C-N bonds by converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This process, which can often be performed in a one-pot reaction, is considered a green chemistry method due to its high selectivity and mild reaction conditions. wikipedia.org In the context of synthesizing piperazine-containing anilines, this could involve the reaction of a suitable keto-aniline precursor with piperazine (B1678402), or an amino-ketone with a protected piperazine, followed by reduction. wikipedia.orgnih.gov The reaction typically occurs under weakly acidic or neutral conditions in the presence of a reducing agent. wikipedia.org
A variety of reducing agents can be employed, each with specific advantages:
Sodium borohydride (B1222165) (NaBH₄) and Sodium cyanoborohydride (NaBH₃CN) are common and effective reagents. organic-chemistry.org
Sodium triacetoxyborohydride (B8407120) (STAB) is particularly useful for its mildness and selectivity. wikipedia.org
Catalytic hydrogenation using H₂ gas with catalysts like Palladium on carbon (Pd/C) is also a viable, clean method. organic-chemistry.orggoogle.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org The reaction facilitates the coupling of amines with aryl halides or triflates, offering broad substrate scope and functional group tolerance, which makes it highly suitable for synthesizing complex molecules like this compound. wikipedia.orgorganic-chemistry.org The synthetic utility of this method stems from its ability to overcome the limitations of older techniques, which often required harsh conditions. wikipedia.org
The success of the Buchwald-Hartwig reaction is highly dependent on the catalytic system, which consists of a palladium source and a supporting phosphine (B1218219) ligand. nih.gov The development of sterically hindered and electron-rich ligands has been crucial for achieving high efficiency with a wide range of substrates, including less reactive aryl chlorides. wikipedia.orgnih.gov
Table 1: Common Catalytic Systems for Buchwald-Hartwig Amination
| Component | Examples | Purpose | Citation |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [(CyPF-tBu)PdCl₂] | Source of the active Pd(0) catalyst. | organic-chemistry.org |
| Phosphine Ligand | XPhos, t-BuXPhos, BINAP, DPEPhos | Stabilizes the Pd center and facilitates the catalytic cycle. | wikipedia.orgnih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. | nih.govbeilstein-journals.org |
| Solvent | Toluene (B28343), Dioxane, THF | Non-polar or polar aprotic solvents are typically used. | nih.gov |
The Ullmann coupling, or Ullmann condensation, is a classical copper-catalyzed reaction for forming C-N bonds, representing an alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org Traditionally, these reactions required stoichiometric amounts of copper and harsh conditions, such as high temperatures (often over 210°C) and polar aprotic solvents like DMF or nitrobenzene (B124822). wikipedia.orgmdpi.com
Modern advancements have introduced the use of soluble copper catalysts and specialized ligands, which allow the reaction to proceed under significantly milder conditions. wikipedia.orgmdpi.com These improved methods often use catalytic amounts of a copper(I) salt, such as CuI, in combination with a ligand to facilitate the coupling of an aryl halide with an amine. organic-chemistry.orggoogle.com Ligands like diamines, l-proline, and oxalamides have proven effective in accelerating the reaction. organic-chemistry.orgnih.gov
Electrochemical synthesis is an emerging and sustainable approach to chemical manufacturing that uses electricity to drive reactions. While it holds promise for forming C-N bonds, its specific application for the synthesis of this compound is not yet widely documented in mainstream chemical literature. This method offers potential advantages, such as avoiding stoichiometric chemical oxidants or reductants and enabling unique reactivity.
Precursor Compounds and Reaction Substrates in Piperazine-Aniline Synthesis
The synthesis of this compound requires specific precursor molecules that contain the core structural fragments of the final product. A common and logical approach involves coupling a substituted aromatic ring with piperazine, followed by functional group manipulation.
A key synthetic intermediate is a nitrobenzene derivative, which allows for the introduction of the piperazine moiety at the C-4 position, followed by the reduction of the nitro group to form the final aniline (B41778).
Table 2: Key Precursor Compounds for Synthesis
| Precursor Compound | Role in Synthesis | Applicable Reaction | Citation |
| 1-Halo-2-methyl-4-nitrobenzene | Aryl source with a leaving group (halo) for coupling and a nitro group for later conversion to aniline. | Buchwald-Hartwig Amination, Ullmann Coupling | wikipedia.orgwikipedia.org |
| 2-Methyl-4-nitroaniline | Can be a precursor, though direct coupling with piperazine can be challenging. More often, a halogenated version is used. | Nucleophilic Aromatic Substitution (if activated) | |
| Piperazine | The nucleophile that is coupled to the aromatic ring to form the piperazine-aniline linkage. | Buchwald-Hartwig Amination, Ullmann Coupling, Reductive Amination | mdpi.com |
| 2-Chloro-4-fluorotoluene | An initial starting material that can be converted through nitration and substitution to a suitable precursor for coupling. | Multi-step synthesis involving nitration and substitution. | google.com |
A documented synthetic route for a similar compound starts with 2-chloro-4-fluorotoluene, which undergoes nitration to introduce the nitro group. google.com This is followed by a substitution reaction to install the piperazine ring and finally a catalytic hydrogenation to reduce the nitro group to an amine. google.com
Optimization of Reaction Conditions and Catalytic Systems
Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. For C-N coupling reactions like the Buchwald-Hartwig and Ullmann reactions, several factors are key. nih.govresearchgate.net
Catalyst and Ligand Selection:
In Buchwald-Hartwig amination , the choice of phosphine ligand is paramount. Sterically bulky, electron-rich ligands like XPhos and t-BuXPhos are often highly effective for coupling with a broad range of amines and aryl halides. nih.gov
In Ullmann coupling , the addition of ligands such as diamines or L-proline can dramatically lower the required reaction temperature and reduce the amount of copper catalyst needed. mdpi.comnih.gov
Base and Solvent:
The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common in Buchwald-Hartwig reactions, while weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in Ullmann couplings. nih.govmdpi.com
The solvent must be compatible with the reagents and stable at the reaction temperature. Toluene and dioxane are frequently used for Buchwald-Hartwig reactions, whereas DMF and DMSO are common for Ullmann couplings. nih.govallfordrugs.com
Temperature and Reaction Time:
Microwave irradiation has been shown to significantly accelerate Buchwald-Hartwig reactions, reducing reaction times from hours to minutes. beilstein-journals.org
Modern Ullmann protocols aim to lower the traditionally high temperatures by using more effective catalytic systems. google.com
Table 3: Comparative Optimization Parameters for C-N Coupling Reactions
| Parameter | Buchwald-Hartwig Amination | Ullmann Coupling |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |
| Ligand | Phosphines (e.g., XPhos, BINAP) | Diamines, L-Proline, Oxalamides |
| Typical Temperature | 80-120 °C (can be lower with microwaves) | 100-210 °C (can be lower with modern ligands) |
| Common Base | NaOt-Bu, LiHMDS, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Common Solvent | Toluene, Dioxane | DMF, DMSO, NMP |
For reductive amination , optimization involves selecting the appropriate reducing agent to ensure it selectively reduces the imine intermediate without affecting other functional groups. organic-chemistry.orgrsc.org The pH of the reaction is also critical; it must be low enough to catalyze imine formation but not so low as to protonate the amine nucleophile, rendering it unreactive. wikipedia.org
Investigation of Regioselectivity in Synthesis
The synthesis of asymmetrically substituted aromatic compounds such as this compound requires precise control over the position of substituent introduction, a concept known as regioselectivity. The placement of the piperazine moiety specifically at the C4 position of the 2-methylaniline core, and not at other available positions, is critical for the compound's final properties and function. The investigation into achieving high regioselectivity for this target molecule primarily revolves around two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of starting materials and reaction conditions are paramount in directing the substitution to the desired carbon atom.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a cornerstone for synthesizing substituted anilines, provided the aromatic ring is "activated" towards nucleophilic attack. For the synthesis of this compound, a highly regioselective outcome can be achieved by utilizing a precursor where a strong electron-withdrawing group (EWG) is positioned to activate a leaving group at the target C4 position. A logical and effective precursor is 4-halo-2-nitrotoluene .
In this precursor, the nitro group (-NO2) at the C2 position exerts a powerful activating effect on the ring, specifically at the positions ortho and para to it. This electronic influence makes the C4 carbon, which bears a halogen leaving group (LG), highly electrophilic and susceptible to attack by a nucleophile like piperazine. The electron-donating methyl group at C1 has a comparatively minor electronic influence and does not override the strong directing effect of the nitro group. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex intermediate, followed by the elimination of the leaving group to restore aromaticity. The final step involves the chemical reduction of the nitro group to the desired aniline.
The efficiency and rate of this substitution are significantly influenced by the nature of the leaving group, with a general reactivity trend of F > Cl > Br > I. researchgate.netnih.gov Fluorine is often the best leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon atom exceptionally electron-deficient and prone to nucleophilic attack.
Table 1: Predicted Regioselectivity in the SNAr Reaction of 4-Halo-2-nitrotoluenes with Piperazine
| Starting Material | Leaving Group | Expected Major Product | Predicted Regioselectivity for C4 Substitution |
| 4-Fluoro-2-nitrotoluene | F | 1-(3-Methyl-4-nitrophenyl)piperazine | >99% |
| 4-Chloro-2-nitrotoluene | Cl | 1-(3-Methyl-4-nitrophenyl)piperazine | >98% |
| 4-Bromo-2-nitrotoluene | Br | 1-(3-Methyl-4-nitrophenyl)piperazine | High |
The data in this table is predicted based on established principles of Nucleophilic Aromatic Substitution reactions.
Buchwald-Hartwig Amination Pathway
The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction offers a versatile and highly efficient alternative for forming C-N bonds. organic-chemistry.org This method is particularly useful for coupling amines with aryl halides that are not sufficiently activated for SNAr. To achieve regioselective synthesis of this compound, a di-substituted toluene precursor is typically employed, such as 1,4-dihalo-2-methylbenzene .
The key to regioselectivity in this pathway lies in the differential reactivity of the two halogen substituents towards the palladium catalyst. The first step in the catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond strength, following the general reactivity order: C-I > C-Br > C-OTf > C-Cl.
Table 2: Regioselective Buchwald-Hartwig Amination of Dihalotoluenes with Piperazine
| Starting Material | Reactive Halogen (at C4) | Less Reactive Halogen (at C1) | Catalyst System (Example) | Expected Major Product | Predicted Regioselectivity for C4 Amination |
| 4-Bromo-1-chloro-2-methylbenzene | Br | Cl | Pd₂(dba)₃ / Xantphos | 1-(4-Chloro-2-methylphenyl)piperazine | >95% |
| 4-Iodo-1-chloro-2-methylbenzene | I | Cl | Pd(OAc)₂ / BINAP | 1-(4-Chloro-2-methylphenyl)piperazine | >98% |
| 4-Bromo-1-fluoro-2-methylbenzene | Br | F | Pd₂(dba)₃ / RuPhos | 1-(4-Fluoro-2-methylphenyl)piperazine | >95% |
The data in this table is based on established reactivity patterns in Buchwald-Hartwig cross-coupling reactions.
A subsequent, second Buchwald-Hartwig reaction or a nucleophilic substitution could be performed on the remaining halogen if desired, but for the synthesis of an aniline, a precursor like 4-Chloro-2-methylaniline could also be used directly, though this presents different challenges related to catalyst inhibition and potential self-coupling of the aniline. sigmaaldrich.comnih.gov
Chemical Transformations and Reactivity Profiles of 2 Methyl 4 Piperazin 1 Yl Aniline
Oxidation Reactions and Derivative Formation
The oxidation of 2-Methyl-4-(piperazin-1-yl)aniline can lead to the formation of various derivatives, influenced by the reaction conditions and the oxidizing agents used. The aniline (B41778) moiety is susceptible to oxidation, which can result in the formation of nitroso, nitro, or polymeric species. The piperazine (B1678402) ring can also undergo oxidation, typically at the nitrogen atoms, to form N-oxides. ambeed.com
Studies on methyl-substituted anilines have shown that they are oxidized in their protonated form in strong acidic media like HSO₃F. osti.gov This initial oxidation step theoretically leads to the formation of an aniline cation-radical. osti.gov The presence of the electron-donating methyl and piperazinyl groups on the aniline ring increases the electron density, making it more susceptible to oxidation compared to unsubstituted aniline. The specific products of oxidation are highly dependent on the reaction conditions. For instance, the electrochemical oxidation of similar compounds like 4-(piperazin-1-yl)phenol generates a p-quinone-imine intermediate. researchgate.net
Table 1: Potential Oxidation Products of this compound
| Reactant | Oxidizing Agent | Potential Product(s) | Reaction Type |
| This compound | Peracids (e.g., m-CPBA), H₂O₂ | This compound N-oxide | N-oxidation of piperazine |
| This compound | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2-Methyl-4-(piperazin-1-yl)nitrobenzene | Oxidation of aniline |
| This compound | Electrochemical oxidation | Polymeric materials, quinone-imine derivatives | Electrochemical Oxidation |
Reduction Reactions Affecting Piperazine and Aniline Moieties
The reduction of this compound can target either the aromatic nitro group (if present as a derivative) or the piperazine ring, although the latter is generally stable to reduction. More commonly, derivatives of this compound, such as those containing a nitro group on the aniline ring, undergo reduction to form the corresponding amino group. For example, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline contains a nitro group that can be reduced to an amine. nih.gov
The reduction of a nitro group to an amine is a common transformation in organic synthesis. nih.gov Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and other reagents like sodium dithionite (B78146) or tetrahydroxydiboron. nih.gov The choice of reducing agent can be critical to avoid side reactions, such as the cleavage of other functional groups.
The piperazine ring itself is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, the synthesis of piperazines can involve the reduction of precursor rings like diketopiperazines or pyrazines. researchgate.netrsc.org
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of two electron-donating groups: the amino group (via the piperazine) and the methyl group. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. byjus.com
The -NH₂ group (as part of the piperazinyl substituent) is a strong activating group and directs electrophiles to the ortho and para positions. byjus.com Similarly, the methyl group is also an activating, ortho-para directing group. Given the substitution pattern of this compound, the available positions for electrophilic attack are at C3, C5, and C6. The directing effects of the existing substituents would favor substitution at the C5 position, which is ortho to the piperazinyl group and meta to the methyl group, and the C3 position, which is ortho to the methyl group and meta to the piperazinyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring. masterorganicchemistry.com Due to the strong activating nature of the aniline-like nitrogen, direct nitration can sometimes lead to oxidation and the formation of multiple products, including meta isomers due to protonation of the amino group in the acidic medium. byjus.com
Halogenation: Reaction with halogens like bromine or chlorine, often in the presence of a Lewis acid catalyst, would result in the substitution of one or more hydrogen atoms on the ring with halogen atoms. byjus.com Aniline itself reacts readily with bromine water to give a trisubstituted product. scribd.com
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring. scribd.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2-methyl-4-(piperazin-1-yl)aniline and/or 5-Nitro-2-methyl-4-(piperazin-1-yl)aniline |
| Bromination | Br₂, FeBr₃ | 3-Bromo-2-methyl-4-(piperazin-1-yl)aniline and/or 5-Bromo-2-methyl-4-(piperazin-1-yl)aniline |
| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid |
Nucleophilic Substitution Reactions Involving Substituents
The piperazine moiety of this compound contains a secondary amine nitrogen which is nucleophilic and can participate in various nucleophilic substitution reactions. This allows for the further functionalization of the molecule.
One common reaction is N-alkylation, where the secondary amine reacts with an alkyl halide or other electrophilic species to form a tertiary amine. nih.gov Another important reaction is N-acylation, where the amine reacts with an acyl chloride or anhydride (B1165640) to form an amide. These reactions are fundamental in the synthesis of a wide array of derivatives.
The synthesis of various piperazine derivatives often involves the nucleophilic substitution of a leaving group on a precursor molecule by the piperazine nitrogen. For example, 2-(piperazin-1-yl)quinoline-3-carbaldehydes can be synthesized by the reaction of 2-chloroquinoline-3-carbaldehydes with piperazine. researchgate.net
Mechanism-Based Reaction Studies (e.g., Michael Addition Mechanisms)
The secondary amine of the piperazine ring in this compound can act as a nucleophile in Michael addition reactions. wikipedia.org The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com
In this context, this compound can be considered a Michael donor. youtube.com The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen onto the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation under mild conditions. researchgate.net
For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenol in the presence of nucleophiles like aryl sulfinic acids leads to a Michael-type addition reaction with the electrochemically generated p-quinone-imine. researchgate.net Similarly, piperazine derivatives can be synthesized via a double Michael addition of primary amines to nitrosoalkenes, followed by reductive cyclization. researchgate.net
Role as a Versatile Chemical Building Block for Complex Molecules
This compound is a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its structure, featuring a substituted aniline and a reactive piperazine ring, allows for diverse chemical modifications.
The aniline portion can be diazotized and subjected to various Sandmeyer-type reactions, while the piperazine nitrogen allows for the introduction of a wide range of substituents through N-alkylation and N-acylation. This versatility has been exploited in the synthesis of compounds with biological activity. For example, piperazine-containing compounds are found in a variety of drugs, and the ability to modify the piperazine ring is crucial for tuning the pharmacological properties of these molecules. nih.gov
The compound serves as a key intermediate in the development of pharmaceuticals, including those targeting neurological disorders. chemimpex.com Its utility also extends to the formulation of agrochemicals like pesticides and herbicides. chemimpex.com
Derivatization Strategies and Structure Activity Relationship Sar Investigations
Design and Synthesis of Novel Derivatives
The generation of new chemical entities from the 2-Methyl-4-(piperazin-1-yl)aniline template involves targeted modifications to its constituent parts. These include functionalizing the aniline (B41778) moiety, altering the piperazine (B1678402) ring, and creating hybrid molecules by incorporating other heterocyclic systems.
The aniline portion of the molecule has been identified as a highly suitable site for diverse modifications. nih.gov Early SAR studies have shown that introducing a variety of substituents onto the phenyl ring can significantly alter the compound's properties. nih.gov For instance, in the development of GPR88 receptor agonists, a series of analogues were synthesized with different substituents on the aniline's phenyl ring to explore the structural requirements for potency. nih.gov
Another strategy involves using substituted anilines as building blocks for more complex molecules. In the synthesis of dual Mer/c-Met kinase inhibitors, various substituted anilines were reacted with an intermediate to produce a library of target compounds. mdpi.com This approach allows for a systematic investigation of how different functional groups on the aniline ring impact kinase inhibitory activity. mdpi.com Furthermore, SAR campaigns have been conducted on related scaffolds, such as 2-nitro-N-(pyridin-4-ylmethyl)anilines, where the aniline ring is a key area for structural exploitation to develop potent inhibitors. nih.gov
The piperazine ring is a critical pharmacophore whose modification significantly impacts biological activity. nih.gov A common strategy involves N-alkylation or N-arylation at the distal nitrogen atom. For example, replacing aryl piperazine groups with alkyl piperazines (like 1-methylpiperazine) or carbonyl piperazines has been explored to modulate antiproliferative activity. nih.gov Studies have shown that such substitutions can lead to derivatives with potent inhibitory effects on cancer cell lines. nih.gov
The synthesis of N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.comnih.gov In one study, 1-(2-pyridyl)piperazine (B128488) and 1-(2-pyrimidyl)piperazine were used to derivatize peptides, demonstrating how functionalized piperazines can be employed in bioanalytical applications. nih.gov The nature of the substituent on the piperazine nitrogen can also influence the formation of metal complexes, as seen in zinc(II)-mediated reactions where 1-methylpiperazine, 1-ethylpiperazine, and 1-acetylpiperazine (B87704) were utilized. rsc.org
A powerful strategy in drug discovery is the creation of hybrid compounds, which combine the this compound scaffold with other heterocyclic systems to access novel biological activities. This approach can yield molecules with improved potency or multi-target profiles.
For example, researchers have synthesized hybrids incorporating a 1,2,4-triazole (B32235) ring. A novel Mannich derivative was prepared by reacting a 1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde, linking the two heterocyclic systems. mdpi.com In another instance, a library of 4-nitroimidazole-piperazinyl-tagged 1,2,3-triazoles was designed and synthesized using click chemistry, demonstrating a modular approach to hybrid compound generation. nih.gov
Quinoline is another heterocycle frequently combined with the piperazine moiety. A series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives were synthesized by condensing a substituted piperazine with 5-chloromethyl-8-quinolinol. researchgate.net Similarly, 2-(piperazin-1-yl)quinoline-3-carbaldehydes have been used as precursors for a variety of derivatives through reactions like sulfonylation. researchgate.net The hybridization of a pyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazine system with a 1-(methylpiperidin-4-yl)aniline pharmacophore has also been explored to develop potent anticancer agents. researchgate.net
Impact of Substituent Effects on Reactivity and Biological Activity
The nature and position of substituents on the this compound scaffold have a profound effect on the molecule's reactivity and its interaction with biological targets. SAR studies are crucial for understanding these effects and for guiding the design of more potent and selective compounds.
In the context of GPR88 agonists, substitutions on the aniline moiety were found to modulate potency and lipophilicity. nih.gov Certain derivatives showed improved or comparable potency to the parent compound but with lower lipophilicity, a desirable trait for potential CNS drug candidates. nih.gov Computational modeling supported these findings, suggesting that substituents at the 4'-position of a biphenyl (B1667301) system attached to the aniline would extend into a hydrophobic binding pocket. nih.gov
For antiproliferative agents, SAR studies revealed that substituents on an aryl piperazine group significantly influenced inhibitory activity against cancer cells. nih.gov The electronic nature and position of these substituents were key determinants of potency. Conversely, extending an alkyl chain attached to the piperazine ring was found to decrease activity. nih.gov Comparative studies have also highlighted the importance of the piperazine ring itself; replacing it with a piperidine (B6355638) ring often leads to a significant reduction in antiproliferative effects, indicating the piperazine group is crucial for maintaining the desired biological activity. nih.gov
Comparative Studies with Analogues (e.g., Piperidine-Containing Derivatives)
To better understand the role of the piperazine ring, researchers often conduct comparative studies with analogues containing similar cyclic amines, most notably piperidine. nih.gov These studies help to elucidate the specific contributions of the piperazine scaffold to a compound's biological profile.
In one study comparing histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives containing a piperazine core were compared directly with their piperidine counterparts. nih.gov The results showed that replacing the piperazine ring with piperidine did not significantly affect affinity for the H3 receptor, but the piperidine ring was identified as the most influential structural element for activity at the sigma-1 receptor. nih.gov
In the development of novel arylamide tubulin polymerization inhibitors, a similar comparison was made. nih.gov When the piperazine groups were replaced with piperidine groups, the antiproliferative activities of the compounds were markedly reduced. nih.gov This finding suggests that the specific structural and electronic properties of the piperazine ring, such as its two nitrogen atoms, are essential for the observed inhibitory effects in that chemical series. nih.gov These comparative analyses underscore the importance of the piperazine moiety and provide valuable insights for rational drug design.
Development and Screening of Compound Libraries
The systematic exploration of the this compound scaffold is often accelerated through the development and screening of compound libraries. This high-throughput approach allows for the rapid identification of lead compounds and the elucidation of SAR.
A notable example is the construction of a fragment library derived from 4-(piperazin-1-yl)aniline. researchgate.net This library, containing both mono-amino and bis-amino series of compounds, was used to identify and develop stabilizers for the c-MYC G-quadruplex, a potential anticancer target. researchgate.net High-throughput screening of large chemical libraries, such as the Vanderbilt Institute of Chemical Biology compound library, has also been instrumental in identifying novel scaffolds based on the piperazinyl-aniline core for further optimization. nih.gov
In the search for new kinase inhibitors, libraries of 2-substituted aniline pyrimidine (B1678525) derivatives have been synthesized and screened for their inhibitory activities against targets like Mer and c-Met kinases. mdpi.com This process involves preparing a series of target compounds from various substituted anilines and then evaluating their biological activity, leading to a preliminary SAR analysis that guides the next round of optimization. mdpi.com Similarly, libraries of thiouracil amides incorporating a substituted piperazine moiety have been synthesized and screened for their ability to inhibit Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. mdpi.com
Interactive Data Table: Examples of Synthesized Derivatives and Their Scaffolds
| Base Scaffold | Modification Site | Added Moiety/System | Resulting Compound Type | Reference |
|---|---|---|---|---|
| 2-PCCA (Aniline-containing) | Aniline Ring | Various Phenyl Substituents | GPR88 Agonist Analogues | nih.gov |
| Arylamide | Piperazine Ring | Alkyl/Carbonyl Groups | Tubulin Polymerization Inhibitors | nih.gov |
| 1,2,4-Triazole-3-thione | N/A (Hybridization) | 4-(4-bromophenyl)piperazine | Triazole-Piperazine Hybrid | mdpi.com |
| 4-Nitroimidazole | N/A (Hybridization) | Piperazinyl-tagged 1,2,3-triazole | Nitroimidazole-Piperazine-Triazole Hybrid | nih.gov |
| 5-chloromethyl-8-quinolinol | N/A (Hybridization) | 4-Alkyl piperazine | Quinoline-Piperazine Hybrid | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the "2-Methyl-4-(piperazin-1-yl)aniline" molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons on the aniline (B41778) ring typically appear as multiplets in the downfield region. The protons of the piperazine (B1678402) ring and the methyl group on the aniline ring will also have specific chemical shifts and coupling patterns, allowing for their unambiguous assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. uobasrah.edu.iq The chemical shifts of the aromatic carbons, the piperazine carbons, and the methyl carbon provide further confirmation of the compound's structure. For instance, in related structures, the aliphatic carbons of the piperazine ring show signals at expected chemical shift values. mdpi.com
A related compound, N,N,4-trimethylaniline, shows ¹³C NMR signals at δ 148.74, 129.61, 126.32, 113.33, 41.18, and 20.28. rsc.org While not identical, this provides a reference for the expected regions for the carbon signals in "this compound".
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 115 - 150 |
| NH₂ | 3.5 - 4.5 (broad) | - |
| Piperazine CH₂ (adjacent to N-Aryl) | 3.0 - 3.3 | ~50 |
| Piperazine CH₂ (adjacent to N-H) | 2.8 - 3.1 | ~45 |
| Aromatic CH₃ | 2.1 - 2.4 | ~17-21 |
| Piperazine NH | 1.5 - 2.5 (broad) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. chemguide.co.uk For "this compound," with a molecular formula of C₁₁H₁₇N₃, the expected monoisotopic mass is approximately 191.1422 Da.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, HRMS was used to assign the product's structure. mdpi.com
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum offers valuable structural information. In amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org For "this compound," fragmentation would likely involve the piperazine ring and the bond connecting it to the aniline ring. The molecular ion peak in amines is typically an odd number. libretexts.org The fragmentation of aromatic amines like aniline involves the loss of HCN. miamioh.edu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Identity |
| [M+H]⁺ | 192.1495 | Protonated molecule |
| [M]⁺˙ | 191.1422 | Molecular ion |
| Fragment 1 | Varies | Loss of a methyl group from the aniline ring |
| Fragment 2 | Varies | Cleavage of the piperazine ring |
Note: The fragmentation pattern can be complex and is dependent on the ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its amine, aromatic, and alkyl functionalities.
Key expected IR absorption bands include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group. researchgate.net Secondary amines, like the piperazine moiety, show a single N-H stretching band.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperazine groups appear below 3000 cm⁻¹. masterorganicchemistry.com
C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching vibrations for aromatic and aliphatic C-N bonds will also be present.
For a similar compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, characteristic bands for C-H aliphatic and aromatic stretches were observed at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹, respectively. mdpi.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline NH₂) | 3300 - 3500 | Medium (two bands) |
| N-H Stretch (Piperazine NH) | 3250 - 3400 | Medium (one band) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "this compound" exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the chromophores present, in this case, the substituted aniline ring. For a related piperazine derivative, UV detection was utilized at an operating wavelength of 239 nm. ptfarm.plnih.gov Another compound, Methyl Blue, which also contains an aniline component, has an absorbance peak at 310 nm. aatbio.com
Chromatographic Methods for Purity and Identity Confirmation (TLC, HPLC, UPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of "this compound" and for confirming its identity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing purity. mdpi.com For a related piperazine derivative, TLC was used with a mobile phase of chloroform (B151607) and ethanol. mdpi.com For another compound, a mobile phase of butanol-acetic acid-water was used with silica (B1680970) gel plates. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation, quantification, and purification of compounds. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile, would be suitable for analyzing "this compound". ptfarm.plnih.gov A UHPLC-MS/MS method was developed to quantify related piperazine compounds. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for identifying and quantifying volatile and thermally stable compounds. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of "this compound." The theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₇N₃.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 69.08 |
| Hydrogen (H) | 1.008 | 17 | 17.136 | 8.97 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 21.97 |
| Total | 191.278 | 100.00 |
Crystallographic Studies for Solid-State Structure Elucidation
X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and conformation. For a related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, single-crystal X-ray diffraction revealed a monoclinic crystal system. researchgate.net Another related structure, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, also crystallized in a monoclinic system. researchgate.net Such studies would reveal the conformation of the piperazine ring and the planarity of the aniline moiety in "this compound".
Computational and Theoretical Investigations in Chemical Design and Reaction Dynamics
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometry, vibrational frequencies, and various electronic properties.
While no specific DFT studies have been published for 2-Methyl-4-(piperazin-1-yl)aniline, the methodology is well-established for analogous structures like other aniline (B41778) and piperazine (B1678402) derivatives. molinspiration.comresearchgate.net Such calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, the piperazine ring was found to adopt a chair conformation. researchgate.net
Following optimization, DFT is used to calculate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In studies of other piperazine derivatives, the HOMO and LUMO energies have been used to examine charge transfer, chemical parameters, and biological activities. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative DFT-Calculable Parameters
| Parameter | Description |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | An indicator of molecular stability and reactivity. |
This table represents typical parameters obtained from DFT calculations, not specific results for this compound.
Prediction of Reaction Pathways and Regioselectivity using Computational Models
Computational models are instrumental in predicting the likely outcomes of chemical reactions, including identifying the most favorable reaction pathways and the regioselectivity of a transformation. These models can save significant time and resources in synthetic chemistry by guiding experimental design.
For this compound, no specific predictive models for its reaction pathways have been documented in the literature. However, computational approaches can be applied to understand its reactivity. For example, in the synthesis of related piperazinones, modified Jocic-type reactions have been employed, where computational studies could elucidate the mechanism and regioselectivity of the transformation. researchgate.net Similarly, the synthesis of hybrid molecules involving piperazine scaffolds often involves reactions like click chemistry, where computational models can predict the feasibility and outcome of the cycloaddition. peptides.de
The regioselectivity of electrophilic aromatic substitution on the aniline ring, for instance, could be predicted by analyzing the calculated electron density and atomic charges on the ring's carbon atoms, often derived from DFT calculations. The positions ortho and para to the activating amino group are typically favored, but the presence of the methyl and piperazinyl substituents introduces steric and electronic factors that computational models can help untangle.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. daylight.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.
There are no published molecular docking studies specifically featuring this compound as the ligand. However, the piperazine-aniline scaffold is common in medicinal chemistry, and docking studies on related compounds illustrate the utility of this approach. For instance, a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] benzenesulfonamides containing piperazine moieties were docked into the active site of the MDM2 protein to evaluate their possible binding modes as potential anti-cancer agents. Similarly, various piperazine derivatives have been studied computationally for their potential as antipsychotics, with docking used to understand their interaction with relevant receptors. uni.lu
A typical docking study involves:
Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).
Ligand Preparation: Generating a low-energy 3D conformation of the ligand, in this case, this compound.
Docking Simulation: Using a search algorithm to explore possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Evaluating the generated poses using a scoring function to estimate the binding affinity. The best poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. daylight.com
Analysis of Topological Polar Surface Area (TPSA) as a Physicochemical Descriptor
Topological Polar Surface Area (TPSA) is a physicochemical descriptor calculated as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a valuable parameter in drug discovery for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.govpitt.edu Molecules with a TPSA value below 140 Ų are generally considered to have good potential for cell membrane permeability. pitt.edu
The TPSA for this compound, calculated using cheminformatics tools, is 41.49 Ų . This value is well within the favorable range for good membrane permeability. For comparison, the TPSA values of related aniline-piperazine compounds are presented in the table below.
Table 2: Calculated TPSA and Other Physicochemical Properties
| Compound | Molecular Formula | TPSA (Ų) |
|---|---|---|
| This compound | C₁₁H₁₇N₃ | 41.49 |
| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C₁₂H₁₉N₃ | 32.34 |
TPSA for the title compound was calculated using Molinspiration Cheminformatics. Properties for other compounds are from PubChem.
The low TPSA value of this compound suggests it is likely to be well-absorbed and possess good cell permeability, making it an attractive scaffold for the design of orally bioavailable drugs.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models use calculated molecular descriptors to predict the activity of new or untested compounds, thereby guiding the synthesis of more potent molecules.
No specific QSAR models have been published that include this compound. However, QSAR studies have been successfully applied to classes of compounds containing the piperazine or aniline moiety. For example, statistically significant 2D-QSAR models have been developed for aryl alkanol piperazine derivatives to understand their antidepressant activities. pitt.edu These models used descriptors such as atom-type counts (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (HOMO) to correlate with the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. pitt.edu
Another study on piperazine derivatives used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to correlate electrostatic and steric fields with antihistamine and antibradykinin effects. In the development of a QSAR model, various molecular descriptors are calculated for a set of compounds with known activities. These can include:
Topological descriptors: Based on the 2D graph of the molecule (e.g., TPSA, connectivity indices).
Electronic descriptors: Related to charge distribution (e.g., HOMO/LUMO energies, dipole moment).
Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume).
Statistical methods like Multiple Linear Regression (MLR) are then used to build a predictive model. The development of a QSAR model for a series of this compound analogs could be a valuable strategy to optimize their activity for a specific biological target.
Emerging Research Directions and Future Perspectives for 2 Methyl 4 Piperazin 1 Yl Aniline
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of piperazine-containing compounds is continuously evolving, with a strong emphasis on stereoselectivity and sustainability. The presence of a methyl group on the aniline (B41778) ring of the title compound does not introduce a chiral center, but derivatization of the piperazine (B1678402) ring can. The development of chiral piperazines is a significant area of research, as the stereochemistry of substituents on the piperazine ring can dramatically influence biological activity. rsc.orgclockss.org
Stereoselective Synthesis: Traditional methods for synthesizing chiral piperazines often involve lengthy steps or the resolution of racemic mixtures. clockss.org Modern approaches are focused on asymmetric synthesis to produce enantiomerically pure compounds directly. One key strategy involves the diastereoselective alkylation of a chiral piperazine precursor. For instance, the introduction of a second stereocenter can be achieved with high selectivity using protocols like the Williams-Dellaria method, which employs a bulky base such as potassium hexamethyldisilazide (KHMDS) to direct the stereochemical outcome. clockss.org Another approach is the use of chiral auxiliaries or chiral ligands in the synthetic pathway to guide the formation of the desired stereoisomer. rsc.org Research into the synthesis of perhydroquinoxalines, which contain a piperazine ring, has demonstrated the diastereoselective establishment of tetrasubstituted cyclohexanes as precursors, which are then cyclized to form the piperazine structure with a defined stereochemistry. nih.gov
Sustainable "Green" Chemistry Approaches: In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes. mdpi.com This includes the use of microwave irradiation or ultrasonication to accelerate reactions, reduce energy consumption, and increase yields compared to conventional refluxing methods. researchgate.net For example, the Petasis reaction, a multicomponent reaction used to synthesize piperazine analogs, has been optimized using these energy sources, achieving yields of over 95% in significantly less time. researchgate.net The use of greener solvents, such as ethanol, glycerol, or even solvent-free conditions, is also a key focus to minimize the environmental impact of pharmaceutical synthesis. mdpi.comresearchgate.net
Table 1: Comparison of Conventional and Green Synthesis Methods for Piperazine Analogs
| Parameter | Conventional Method (e.g., Reflux) | Green Method (e.g., Microwave) | Reference |
|---|---|---|---|
| Energy Consumption | High (prolonged heating) | Low (short reaction times) | researchgate.net |
| Reaction Time | Hours to days | Minutes | researchgate.net |
| Solvent Use | Often uses volatile organic solvents | Reduced use, or use of green solvents (water, ethanol) | mdpi.com |
| Yield | Variable | Often higher (e.g., >95%) | researchgate.net |
Novel Derivatization Strategies for Targeted Bioactivity Enhancement
The 2-methyl-4-(piperazin-1-yl)aniline scaffold offers multiple points for chemical modification to enhance its interaction with biological targets and improve its pharmacokinetic profile. Derivatization strategies typically focus on the aniline nitrogen, the phenyl ring, and the second nitrogen atom of the piperazine ring.
Aniline and Phenyl Ring Modifications: The aniline portion of the molecule can also be a target for derivatization. Acylation or sulfonylation of the aniline nitrogen can lead to compounds with different biological activities. Modifications to the phenyl ring, such as the introduction of halogen atoms or other functional groups, can influence the electronic properties of the molecule and its ability to form key interactions with a biological target. For instance, in a series of phenylpiperazine derivatives designed as anticancer agents, the presence of two chlorine atoms on the phenylpiperazine substituent was found to be crucial for cytotoxic effect. nih.gov
Molecular Hybridization: A more advanced strategy involves molecular hybridization, where the this compound scaffold is combined with another known pharmacophore to create a hybrid molecule with potentially synergistic or enhanced activity. researchgate.net This approach has been used to develop novel anticancer and antimicrobial agents by linking piperazine moieties to other heterocyclic systems like benzothiazole, quinoline, or 1,2,4-triazole (B32235). researchgate.netresearchgate.netnih.gov This strategy aims to improve the drug's effectiveness, minimize adverse effects, and overcome drug resistance. researchgate.net
Integration of Advanced Computational Modeling for Precise Target Identification and Drug Design
The use of in silico or computational methods is becoming indispensable in modern drug discovery, allowing for the rational design of new molecules and the prediction of their biological activity before synthesis. For a scaffold like this compound, these tools can significantly accelerate the development of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows researchers to identify key molecular features (descriptors) that are critical for activity. For piperazine derivatives, QSAR models have been developed to predict their potential as mTORC1 inhibitors for cancer therapy, helping to identify which modifications are most likely to increase potency. mdpi.comdoaj.org
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a receptor or enzyme. nih.gov This helps to understand the mechanism of action at a molecular level. For example, docking studies have been used to investigate how phenylpiperazine derivatives bind to the androgen receptor in prostate cancer cells or to the insulin-like growth factor 1-receptor (IGF-1R), confirming their mechanism of action. nih.govnih.gov These studies can reveal crucial interactions, such as hydrogen bonds or hydrophobic interactions, that are necessary for binding, guiding the design of more effective inhibitors. nih.gov
ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.gov Predicting these pharmacokinetic parameters early in the drug discovery process helps to eliminate candidates that are likely to fail later in development due to poor bioavailability or metabolic instability. Platforms like SwissADME are used to evaluate the drug-likeness of newly designed piperazine derivatives. mdpi.com
Table 2: Application of Computational Modeling in the Development of Piperazine Derivatives
| Computational Method | Application | Example Finding | Reference |
|---|---|---|---|
| QSAR | Predicting biological activity based on structure | Identified key molecular features for mTORC1 inhibition | mdpi.com |
| Molecular Docking | Simulating ligand-target binding | Predicted binding modes of derivatives in the androgen receptor | nih.gov |
| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties | Screened for favorable ADME profiles of new MAO-A inhibitors | nih.govmdpi.com |
| Pharmacophore Modeling | Identifying essential structural features for activity | Designed new 5-HT1A receptor agonists with high affinity | nih.gov |
Specialized Applications in Neuropharmacology, Oncology, and Infectious Diseases Research
The versatile structure of the phenylpiperazine scaffold has led to its exploration in a wide range of therapeutic areas. For derivatives of this compound, research is increasingly focused on specific applications in neuropharmacology, oncology, and infectious diseases.
Neuropharmacology: Phenylpiperazine derivatives are well-known for their activity in the central nervous system (CNS). Research has focused on designing derivatives as selective inhibitors of monoamine oxidase (MAO) enzymes, which are important targets for the treatment of depression and other neurological disorders. nih.govmdpi.com For example, a series of thiazolylhydrazine-piperazine derivatives were designed as selective MAO-A inhibitors, with some compounds showing higher potency than existing drugs. nih.gov Other research has targeted serotonin (B10506) receptors, such as the 5-HT1A receptor, to develop new anxiolytic agents. nih.govacs.org
Oncology: The piperazine nucleus is a common feature in many approved anticancer drugs. mdpi.comresearchgate.net Derivatives of the phenylpiperazine scaffold are being extensively investigated for their potential as anticancer agents. nih.govmdpi.com They have shown activity against a variety of cancer cell lines, including prostate, breast, and colon cancer. nih.govnih.govmdpi.com The mechanisms of action are varied and can include the inhibition of key enzymes like protein kinases (e.g., IGF-1R), disruption of cell cycle progression, and induction of apoptosis (programmed cell death). nih.govnih.gov For instance, certain phenylpiperazine derivatives have been shown to cause cell cycle arrest and DNA fragmentation in prostate cancer cells. nih.gov
Infectious Diseases: The global challenge of antimicrobial resistance has spurred the search for new anti-infective agents. Piperazine derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties. derpharmachemica.comapjhs.comnih.gov
Antibacterial/Antifungal: New piperazine derivatives have shown significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and various fungal pathogens, including Candida species. researchgate.netnih.govnih.gov The introduction of a nitrophenyl substituent on the piperazine ring has been shown to promote both antibacterial and antifungal activity. nih.gov
Antiviral: The piperazine scaffold is present in several antiviral drugs. arabjchem.org Research has shown that piperazine itself can bind to the capsid protein of alphaviruses like Chikungunya virus, inhibiting viral replication. nih.gov This finding provides a basis for the structure-based design of more potent piperazine-based antiviral drugs. nih.gov Derivatives have also been investigated as inhibitors of other viruses, including HIV and Zika virus. arabjchem.orgnih.gov
Q & A
Basic Question: What are the established synthetic routes for 2-Methyl-4-(piperazin-1-yl)aniline, and how can purity be optimized?
Methodological Answer:
A common synthesis involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . To optimize purity:
- Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) for intermediate purification.
- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
- Recrystallize the final product from ethanol/water (1:3) to achieve >95% purity.
Advanced Question: How can reaction intermediates and byproducts be systematically characterized during synthesis?
Methodological Answer:
Employ a combination of spectroscopic and chromatographic techniques:
- LC-MS : Identify intermediates (e.g., nitro intermediates) using electrospray ionization (ESI+) with m/z 235.2 [M+H]⁺ .
- ¹H/¹³C NMR : Assign peaks for regioselectivity confirmation (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine protons at δ 2.5–3.0 ppm).
- HPLC-DAD : Quantify byproducts (e.g., di-alkylated derivatives) using a C18 column and acetonitrile/water (60:40) mobile phase .
Basic Question: What analytical techniques are recommended for structural validation of this compound?
Methodological Answer:
Key techniques include:
- FT-IR : Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and C-N (piperazine) at 1250 cm⁻¹.
- ¹H NMR : Look for a singlet at δ 2.3 ppm (CH₃ group) and aromatic protons split into doublets (J = 8.5 Hz) .
- Mass Spectrometry : ESI-MS should show a molecular ion at m/z 191.27 [M+H]⁺ .
Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density and identify reactive sites (e.g., amine group nucleophilicity).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
- Docking Studies : Predict interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .
Basic Question: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Stability Testing : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at λ = 280 nm over 48 hours.
- Optimal pH : Stability is highest at pH 7–8 (phosphate buffer). Below pH 5, protonation of the piperazine ring accelerates hydrolysis .
Advanced Question: What strategies resolve contradictions in solubility data across derivatives (e.g., 3- vs. 4-substituted analogs)?
Methodological Answer:
- QSAR Modeling : Correlate substituent position (meta vs. para) with logP values (e.g., 4-substituted analogs show lower logP due to symmetry).
- Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), and δH (hydrogen bonding) for solvents like DCM vs. ethanol .
- Experimental Validation : Use shake-flask method with HPLC quantification for disputed derivatives (e.g., 3-(4-Methylpiperazin-1-yl)aniline has ~20% lower solubility in water than the 4-substituted analog) .
Basic Question: What purification methods are effective for isolating this compound from complex mixtures?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/methanol (9:1) to remove polar impurities.
- Crystallization : Ethanol/water (1:3) yields needle-shaped crystals with >98% purity .
- Ion-Exchange Resins : Separate unreacted amines using Dowex 50WX4 in HCl form .
Advanced Question: How can kinetic studies elucidate the compound’s oxidation mechanism under ambient conditions?
Methodological Answer:
- UV-Vis Kinetics : Track oxidation (e.g., by H₂O₂) at λ = 320 nm to calculate rate constants (k ≈ 0.05 M⁻¹s⁻¹ at 25°C).
- EPR Spectroscopy : Detect radical intermediates (e.g., nitroso derivatives) using spin-trapping agents like DMPO .
- Arrhenius Analysis : Determine activation energy (Ea) from temperature-dependent studies (e.g., 40–80°C) .
Basic Question: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Store at 2–8°C in amber vials under argon.
- Avoid exposure to light and humidity (use desiccants like silica gel).
- Stability in DMSO stock solutions: ≤6 months at -20°C .
Advanced Question: How can structural modifications enhance binding affinity to serotonin receptors?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to improve π-π stacking (IC₅₀ reduced from 450 nM to 120 nM) .
- Co-crystallization : Resolve receptor-ligand complexes (PDB ID: 6WGT) to identify key hydrogen bonds with Asp155 and Tyr174 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent effects using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
